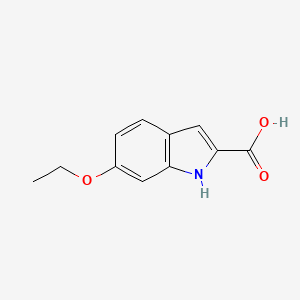
6-ethoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular weight of 205.21 . Its IUPAC name is 6-ethoxy-1H-indole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 6-ethoxy-1H-indole-2-carboxylic acid is1S/C11H11NO3/c1-2-15-8-4-3-7-5-10 (11 (13)14)12-9 (7)6-8/h3-6,12H,2H2,1H3, (H,13,14) . Physical And Chemical Properties Analysis
6-Ethoxy-1H-indole-2-carboxylic acid is a powder with a melting point of 189-194°C .Scientific Research Applications
Inhibitors of E. coli MurD Ligase
6-ethoxy-1H-indole-2-carboxylic acid serves as a reactant in the preparation of D-glutamic acid-based inhibitors targeting E. coli MurD ligase. MurD is an essential enzyme involved in bacterial cell wall biosynthesis. Inhibiting MurD can disrupt cell wall formation, making it a potential avenue for developing antibacterial agents .
Interleukin-2 Inducible T Cell Kinase (ITK) Inhibitors
Researchers have explored the synthesis of indolylindazoles and indolylpyrazolopyridines using 6-ethoxy-1H-indole-2-carboxylic acid. These compounds act as ITK inhibitors, which play a role in modulating immune responses. Targeting ITK may have implications for autoimmune diseases and cancer immunotherapy .
Gli1-Mediated Transcription Inhibitors
The compound can be used to create amide conjugates with ketoprofen. These conjugates act as inhibitors of Gli1-mediated transcription within the Hedgehog signaling pathway. Gli1 is associated with various cancers, and inhibiting its activity could be therapeutically relevant .
Tryptophan Dioxygenase Inhibitors
Methyl indole-6-carboxylate, a derivative of 6-ethoxy-1H-indole-2-carboxylic acid, has been investigated as a reactant for preparing tryptophan dioxygenase inhibitors. Tryptophan dioxygenase is involved in the metabolism of tryptophan and plays a role in immune regulation and cancer progression .
Anticancer Immunomodulators
Certain pyridyl-ethenyl-indoles derived from 6-ethoxy-1H-indole-2-carboxylic acid exhibit potential as anticancer immunomodulators. These compounds may influence immune responses and have implications for cancer therapy .
CB2 Cannabinoid Receptor Ligands
Methyl indole-6-carboxylate derivatives have been explored as CB2 cannabinoid receptor ligands. The CB2 receptor is primarily expressed in immune cells and is associated with inflammation and immune modulation. Developing selective CB2 ligands could have therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
6-ethoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHVMSRVAXQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-1H-indole-2-carboxylic acid | |
CAS RN |
103989-09-9 |
Source


|
| Record name | 6-ethoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2691000.png)
![2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2691001.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691002.png)

![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2691005.png)
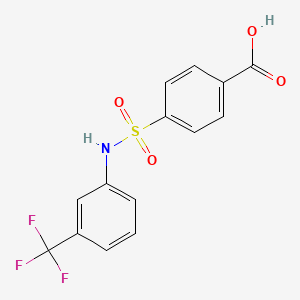
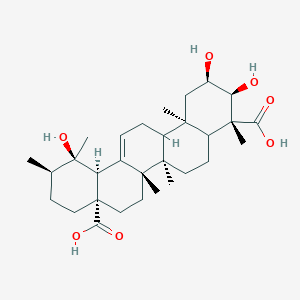

![3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2691012.png)
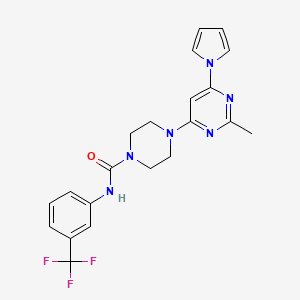
![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2691015.png)
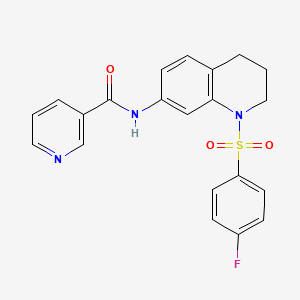
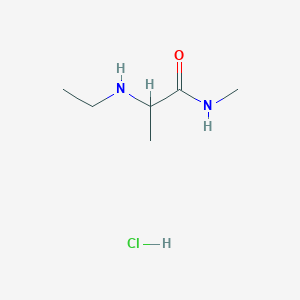
![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691021.png)